molecular formula C21H20ClN5O2S2 B11405643 5-chloro-2-(ethylsulfanyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide

Cat. No.: B11405643
M. Wt: 474.0 g/mol
InChI Key: PUVVNAVTSMPVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(ethylsulfanyl)-N-(3-{[(pyridin-3-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines several functional groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethylsulfanyl)-N-(3-{[(pyridin-3-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)pyrimidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the pyrimidine core, followed by the introduction of the ethylsulfanyl group and the pyridin-3-ylmethyl carbamoyl moiety. The final step involves the formation of the cyclopenta[b]thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The goal is to produce the compound in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(ethylsulfanyl)-N-(3-{[(pyridin-3-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Chloro-2-(ethylsulfanyl)-N-(3-{[(pyridin-3-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

    Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-(3-{[(pyridin-3-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone
  • Other pyrimidine derivatives with similar functional groups

Uniqueness

5-Chloro-2-(ethylsulfanyl)-N-(3-{[(pyridin-3-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)pyrimidine-4-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C21H20ClN5O2S2

Molecular Weight

474.0 g/mol

IUPAC Name

5-chloro-2-ethylsulfanyl-N-[3-(pyridin-3-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN5O2S2/c1-2-30-21-25-11-14(22)17(26-21)19(29)27-20-16(13-6-3-7-15(13)31-20)18(28)24-10-12-5-4-8-23-9-12/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,24,28)(H,27,29)

InChI Key

PUVVNAVTSMPVCK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4=CN=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.